5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine
Description
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine is a thiazole-derived compound featuring a 4-bromobenzyl substituent at position 5 and a morpholino group at position 2 of the thiazole ring. Thiazoles are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
This compound’s design aligns with trends in medicinal chemistry, where bromine atoms are frequently used to enhance binding affinity through halogen bonding .
Properties
Molecular Formula |
C14H16BrN3OS |
|---|---|
Molecular Weight |
354.27 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C14H16BrN3OS/c15-11-3-1-10(2-4-11)9-12-13(16)17-14(20-12)18-5-7-19-8-6-18/h1-4H,5-9,16H2 |
InChI Key |
KOPZKEBIEQKLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine typically involves multiple steps, starting with the preparation of the bromobenzyl precursor. One common method involves the bromination of benzyl alcohol to form 4-bromobenzyl bromide . This intermediate is then reacted with morpholinothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .
Industrial Production Methods
In an industrial setting, the production of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thioethers.
Common Reagents and Conditions
Substitution: Reagents like sodium azide and phenyl acetylene are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as Oxone (potassium peroxymonosulfate) are used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thioethers.
Scientific Research Applications
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholinothiazole core may also play a role in binding to biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Thiazole Derivatives
- 4-(4-Bromophenyl)thiazol-2-amine derivatives (e.g., C18H16N3SBr ): Core Structure: Thiazole with a 4-bromophenyl group at position 4 and an amine at position 2. Activity: Demonstrated antimicrobial activity against bacterial and fungal strains, with moderate inhibition (e.g., 65% yield in synthesis, MIC values in the µg/mL range) . Key Difference: The absence of a morpholino group in these derivatives may limit solubility compared to the target compound.
Triazole Derivatives
- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol : Core Structure: 1,2,4-triazole with a 4-bromobenzyl group at position 3 and a thiophene substituent. Activity: Antimicrobial activity against E. coli and S. aureus (zone of inhibition: 12–18 mm).
Oxadiazole Derivatives
- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) :
- Core Structure : 1,3,4-oxadiazole with a 4-bromobenzylthio group and a trifluoromethylpyrazole substituent.
- Activity : Exhibited fungicidal activity against Sclerotinia sclerotiorum (75% inhibition at 50 µg/mL) and herbicidal effects via SDH enzyme inhibition.
- Key Difference : The oxadiazole ring’s electron-deficient nature contrasts with thiazole’s aromaticity, influencing redox properties and binding modes .
Imidazole Derivatives
- 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine : Core Structure: Imidazole with a 4-bromophenyl group and methyl substitution. Comparison: The imidazole ring’s basicity may enhance interactions with acidic residues in target proteins compared to thiazole .
ADME and Molecular Docking Insights
- Morpholino Group: Enhances water solubility and bioavailability, as seen in kinase inhibitors like GDC-0941 .
- Bromine Atom : Facilitates halogen bonding with protein targets (e.g., SDH in ’s docking study), improving binding affinity .
- Thiazole Core : Offers balanced lipophilicity, aiding membrane penetration in antimicrobial applications .
Biological Activity
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine is a synthetic compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and comparative studies with similar compounds.
Structural Overview
The compound features a thiazole ring, a morpholine moiety, and a bromobenzyl substituent. Its structural formula can be represented as CHBrNS, indicating the presence of bromine, nitrogen, sulfur, and carbon atoms. The thiazole ring is known for its diverse biological activities, while the morpholine structure contributes to the compound's solubility and potential pharmacological properties.
Antiproliferative Effects
Research indicates that 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation with IC50 values in the low micromolar range. A notable derivative, 7a, demonstrated an IC50 value of 1.73 μM against FaDu cells (HTB-43), indicating potent cytotoxicity .
The mechanisms underlying the biological activity of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine involve several pathways:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells, effectively halting their proliferation.
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed through DAPI staining and acridine orange staining. Western blot analysis revealed increased levels of cleaved caspase-3 and LC3A/B, indicating activation of apoptotic pathways and autophagy .
- Inhibition of Migration : The compound also demonstrated the ability to impair cell migration and colony formation in vitro, further supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Morpholino-thiazole | Morpholine and thiazole | Antimicrobial |
| 4-Amino-thiazole | Amino group and thiazole | Antitumor |
| 5-(Phenylmethyl)-2-morpholinothiazol | Phenylmethyl and morpholine | Anticancer |
| 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine | Bromobenzyl, thiazole, morpholine | Potent antiproliferative |
The presence of the brominated benzyl group in 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine enhances its lipophilicity and potentially increases its biological activity compared to non-brominated variants.
Case Studies
Several case studies have highlighted the efficacy of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine in preclinical settings:
- Anticancer Study : In a study involving multiple cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis in a dose-dependent manner.
- Inflammatory Response : The compound exhibited selective inhibition of COX-2 over COX-1 in anti-inflammatory studies, suggesting dual anticancer and anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
